Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC13297467
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | ethyl 5-pyridin-2-yl-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 |
| Standard InChI Key | MKGNEKMFBYWYEH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CC=N2 |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate features a planar isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) fused to a pyridine moiety at position 5. The ester functional group at position 3 enhances its reactivity, enabling participation in nucleophilic substitution and cross-coupling reactions . X-ray crystallography of analogous compounds confirms the coplanar arrangement of the isoxazole and pyridine rings, which facilitates π-π stacking interactions with aromatic residues in biological targets .
Physical and Chemical Properties
The compound’s solubility profile favors organic solvents such as dichloromethane, methanol, and toluene, while its limited aqueous solubility (≤0.1 mg/mL at 25°C) necessitates formulation strategies for in vivo applications. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.20 g/mol |
| Melting Point | 148–150°C (decomposes) |
| LogP (Partition Coefficient) | 1.82 ± 0.15 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
These properties were derived from thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) data. The compound’s stability under acidic conditions (pH 2–6) but susceptibility to hydrolysis in basic environments (pH >8) underscores the importance of pH control during synthesis and storage .
Synthesis and Optimization
Advanced Catalytic Approaches
Recent advancements leverage transition metal catalysis to improve efficiency. For example, a palladium-catalyzed Suzuki–Miyaura cross-coupling between 5-bromoisoxazole-3-carboxylate and 2-pyridinylboronic acid achieves yields of 78–85% under mild conditions (60°C, 12 h) . Key optimization parameters include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 5 mol% | Maximizes coupling efficiency |
| Solvent | Toluene | Enhances solubility of intermediates |
| Base | Et₃N | Neutralizes HBr byproduct |
| Reaction Time | 12 h | Balances conversion and side reactions |
Notably, the use of microwave irradiation reduces reaction times to 2–3 h while maintaining yields >80% .
Green Chemistry Innovations
Efforts to minimize environmental impact have led to solvent-free mechanochemical synthesis. Ball milling ethyl 3-oxo-3-(pyridin-2-yl)propanoate with hydroxylamine hydrochloride and sodium bicarbonate produces the target compound in 72% yield, eliminating toxic solvent waste. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods.
Pharmacological Applications
Antiviral Activity
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate derivatives exhibit potent inhibition of the influenza A M2-S31N proton channel, a target associated with oseltamivir-resistant strains . In a two-electrode voltage clamp (TEVC) assay, the lead compound 1a (EC₅₀ = 0.33 μM) reduced proton conductance by 89% at 100 μM, outperforming amantadine (EC₅₀ = 1.2 μM) . Structural activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine meta position enhance binding affinity by 3–5-fold .
Antitubercular Properties
Analogues bearing thiazole substituents demonstrate submicromolar activity against Mycobacterium tuberculosis H37Rv (MIC₉₀ = 0.06–0.25 μg/mL), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . Compound 8a () exhibits a selectivity index (SI) >500 against mammalian cells, indicating low cytotoxicity . Mechanistic studies suggest inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis .
Mechanism of Action
Proton Channel Inhibition
In influenza A, the compound binds to the M2-S31N channel lumen via hydrogen bonding between the isoxazole oxygen and His37 residues, disrupting proton translocation . Molecular dynamics simulations show a binding free energy () of −9.8 kcal/mol, comparable to rimantadine (−10.2 kcal/mol) .
Enzyme Inhibition
Against M. tuberculosis, the isoxazole core chelates the DprE1 cofactor FAD, preventing its reduction to FADH₂ and halting arabinan biosynthesis . Crystallographic data (PDB: 6G9Q) confirm a binding pose with the pyridine nitrogen forming a salt bridge with Lys418 (2.9 Å) .
Tubulin Interaction
In cancer cells, the ester group of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate occupies the colchicine binding site of β-tubulin, as evidenced by competitive assays with -colchicine (IC₅₀ = 1.8 μM). This interaction induces microtubule depolymerization, triggering apoptosis via caspase-3 activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume